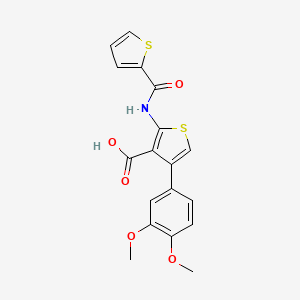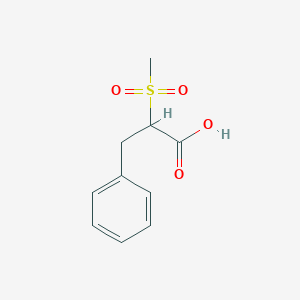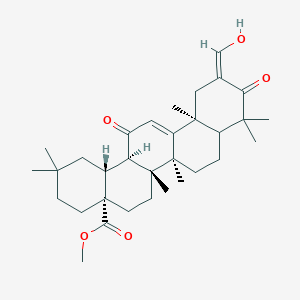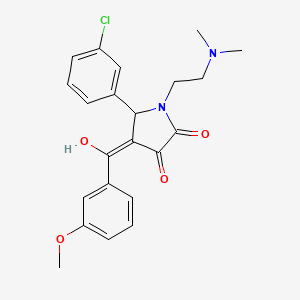
2-Chloro-1-(2,2,4-trimethyl-6-tritylquinolin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(2,2,4-trimethyl-6-tritylquinolin-1-yl)ethanone is a useful research compound. Its molecular formula is C33H30ClNO and its molecular weight is 492.06. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Researchers have synthesized novel chloroquinoline derivatives, including structures related to 2-Chloro-1-(2,2,4-trimethyl-6-tritylquinolin-1-yl)ethanone, and investigated their crystal structures and spectroscopic characteristics. These studies often employ advanced techniques like single crystal X-ray diffraction and vibrational spectroscopic studies, providing detailed insights into the compounds' molecular configurations (Murugavel et al., 2016).
Antioxidant and Antidiabetic Potential
Some chloroquinoline derivatives have been evaluated for their antioxidant activity, showing promising results in reducing high glucose levels in the human body. This suggests their potential use as antidiabetic agents. The binding interactions with DNA and molecular docking analyses further underline their biological relevance and potential therapeutic applications (Murugavel et al., 2017).
Anti-inflammatory and Analgesic Activities
Derivatives of quinoline have been synthesized and tested for their anti-inflammatory and analgesic properties. These compounds have shown promising results without inducing stomach ulceration in animal models, highlighting their potential as safer anti-inflammatory and pain-relief agents (Abadi et al., 2005).
Antiplasmodial Activity
Novel compounds have been synthesized with the aim of fighting malaria. These include ferrocene–chloroquine analogues with demonstrated in vitro activity against chloroquine-sensitive and resistant strains of Plasmodium falciparum, offering new avenues for malaria treatment (Beagley et al., 2003).
Electronic and Optical Studies
Research into chloroquinoline derivatives extends into the field of materials science, where their electronic structure, absorption spectra, and nonlinear optical (NLO) properties have been studied. These compounds show potential for use in electronic and photonic applications, highlighting their versatility beyond biomedical uses (Halim & Ibrahim, 2017).
Eigenschaften
IUPAC Name |
2-chloro-1-(2,2,4-trimethyl-6-tritylquinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30ClNO/c1-24-22-32(2,3)35(31(36)23-34)30-20-19-28(21-29(24)30)33(25-13-7-4-8-14-25,26-15-9-5-10-16-26)27-17-11-6-12-18-27/h4-22H,23H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLBBYLMEGYRFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)CCl)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((Z)-2-((E)-2-(1,1-Dimethyl-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-2(4H)-ylidene)ethylidene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile](/img/structure/B2411525.png)
![2-[2,5-dimethyl-1-(3-nitrobenzoyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl 3-nitrobenzenecarboxylate](/img/structure/B2411526.png)
![2-{[1-(1,3-Benzothiazole-6-carbonyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2411528.png)
![5-ethyl-3-oxo-2-phenyl-N-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2411529.png)




![Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2411537.png)

![N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2411542.png)


![6-((3-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2411545.png)
